molecular formula C8H4O4-2 B1205515 Terephthalate CAS No. 3198-30-9

Terephthalate

Cat. No.: B1205515
CAS No.: 3198-30-9
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Terephthalate(2-) is a phthalate that is the dianion obtained by the deprotonation of the carboxy groups of terephthalic acid. It is a conjugate base of a this compound(1-).

Properties

CAS No.

3198-30-9

Molecular Formula

C8H4O4-2

Molecular Weight

164.11 g/mol

IUPAC Name

terephthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-]

3198-30-9

Synonyms

disodium terephthalate
terephthalate
terephthalic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 0.5 liter flask equipped wiht a stirrer, thermometer, a distillation set-up and an argon inlet tube are placed 15.617 gms (0.05 mole) of the diacetate of bisphenol-A, 0.05 moles of the acetate of the monofunctional polyphenylene oxide prepared in Example 1, possessing a molecular weight of about 5,500 and having the structure: ##STR11## and 6.04 (0.037 moles) of each terephthalic and isophthalic acids. To this mixture are added about 100 ml of diphenyl ether. Heating, stirring and argon circulation are started. When the temperature reaches about 250° C. strong distillation of acetic acid is observed. The reaction mixture is gradually heated to 290° C. with continuous distillation of acetic acid and diphenyl ether. After 5 hrs a very viscous melt is obtained (290° C.). The melt is cooled and finely ground. A quantitative yield of a slightly yellow copolymer of polyphenylene oxide and the poly(iso/terephthalate) (1:1) of bisphenol-A results.
Quantity
15.617 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphenylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6.04
Quantity
0.037 mol
Type
reactant
Reaction Step Five
[Compound]
Name
isophthalic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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